2-((3-Fluorophenyl)amino)isonicotinonitrile
Description
Properties
IUPAC Name |
2-(3-fluoroanilino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVGEVCPOBLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640801 | |
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-10-6 | |
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
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Ring activation : The nitrile group at C4 withdraws electron density, polarizing the C2–X bond (X = Cl, F) and stabilizing the transition state.
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Nucleophilic attack : 3-Fluoroaniline, deprotonated by a base, acts as the nucleophile, displacing the halide and forming the C–N bond.
Typical conditions :
Limitations and Optimization
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Regioselectivity : Competing substitution at C6 may occur but is minimized by steric and electronic effects.
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Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
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Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 78% by facilitating anion exchange.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a robust, catalytic method for coupling aryl halides with amines, even for sterically hindered substrates. This approach is particularly advantageous for synthesizing 2-((3-Fluorophenyl)amino)isonicotinonitrile due to its tolerance of electron-withdrawing groups.
Catalytic System and Reaction Parameters
Key components :
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Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cesium carbonate (2.5 equiv)
Mechanistic insights :
Advantages Over SNAr
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Broader substrate scope : Tolerates electron-neutral and electron-rich amines.
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Milder conditions : Lower temperatures (100°C vs. 120°C) reduce side reactions.
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Scalability : Demonstrated at multigram scales with consistent yields.
Copper-Mediated Ullmann Coupling
Copper-catalyzed couplings provide a cost-effective alternative to palladium-based methods, albeit with longer reaction times. This method is suitable for laboratories prioritizing reagent accessibility over speed.
Reaction Protocol
Mechanistic Considerations
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Single-electron transfer (SET) : CuI mediates electron transfer, generating aryl radicals that couple with the amine.
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Ligand role : 1,10-Phenanthroline stabilizes copper intermediates, preventing aggregation.
Comparative Analysis of Synthetic Methods
| Parameter | SNAr | Buchwald-Hartwig | Ullmann |
|---|---|---|---|
| Yield (%) | 65–72 | 82–88 | 68–74 |
| Reaction Time (h) | 24 | 12 | 36 |
| Catalyst Cost | None | High | Low |
| Functional Group Tolerance | Moderate | High | Moderate |
| Scalability | Limited | Excellent | Moderate |
Key observations :
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The Buchwald-Hartwig method achieves the highest yields and shortest reaction times, making it ideal for industrial applications.
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SNAr is preferred for small-scale syntheses due to its simplicity and absence of transition metals.
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Ullmann coupling balances cost and efficiency but is less suitable for time-sensitive projects .
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorophenyl)amino)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-Fluorophenyl)amino)isonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Fluorophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-((3-Fluorophenyl)amino)isonicotinonitrile
- CAS Number : 137225-10-6
- Molecular Formula : C₁₂H₈FN₃
- Molecular Weight : 213.21 g/mol
This compound features a pyridine core substituted with a nitrile group at position 4 and a 3-fluorophenylamino moiety at position 2.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Fluorine Position: The meta-fluorine in the target compound may enhance binding specificity compared to ortho- or para-fluoro analogs (e.g., 2-[(2-fluorophenyl)amino] derivatives) due to steric and electronic effects .
- Nitrile Group: The nitrile at position 4 in isonicotinonitrile derivatives is critical for hydrogen bonding and π-π stacking in molecular docking studies .
- Ethyl vs. Fluorophenyl Substitution: Replacing the 3-fluorophenyl group with an ethylphenyl group (as in 2-[ethyl(phenyl)amino]isonicotinonitrile) reduces electronegativity and may diminish target affinity .
Physicochemical Properties
- Lipophilicity : The nitrile group increases polarity, while the 3-fluorophenyl group balances lipophilicity, enhancing membrane permeability compared to purely polar analogs like acetamide derivatives (e.g., C₁₅H₁₅FN₂O₂) .
- Solubility : The target compound’s solubility in organic solvents is higher than that of phosphate-containing analogs (e.g., AZD1152), which require co-crystallization for stability .
Biological Activity
2-((3-Fluorophenyl)amino)isonicotinonitrile (CAS No. 137225-10-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 2-((3-Fluorophenyl)amino)isonicotinonitrile is C₁₂H₈FN₃, with a molecular weight of 219.21 g/mol. The compound features a fluorine atom that may influence its biological activity through electronic effects and steric hindrance.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-fluoroanilino)pyridine-4-carbonitrile |
| Molecular Formula | C₁₂H₈FN₃ |
| Molecular Weight | 219.21 g/mol |
| InChI Key | XDUVGEVCPOBLSD-UHFFFAOYSA-N |
The biological activity of 2-((3-Fluorophenyl)amino)isonicotinonitrile is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act through the inhibition of certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that 2-((3-Fluorophenyl)amino)isonicotinonitrile exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a significant inhibition zone, particularly against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 2-((3-Fluorophenyl)amino)isonicotinonitrile possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using MTT reduction method to assess the viability of cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability.
Table 2: Cytotoxicity Results
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 80 |
| 25 | 65 | 55 |
| 50 | 30 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
